![molecular formula C15H22BNO6 B2491706 2-[4-(2-Methoxyethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2490666-00-5](/img/structure/B2491706.png)
2-[4-(2-Methoxyethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of organoboron compounds often involves strategic reactions that introduce the boron moiety into organic frameworks. For compounds like “2-[4-(2-Methoxyethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, methodologies could involve the use of boronic esters or borylation reactions. A related synthesis approach involves the preparation of dioxaborolane derivatives through reactions with o-aminophenols, showcasing the versatility and reactivity of boron-containing reagents in creating complex structures (Seeger & Heller, 1985).
Molecular Structure Analysis
The molecular structure of organoboron compounds is characterized by the coordination environment of the boron atom, which can significantly influence the compound's reactivity and properties. X-ray crystallography studies provide detailed insights into these structures, revealing how the boron atom's coordination geometry integrates into the organic framework. For instance, research on similar organoboron compounds has elucidated their crystal structures, demonstrating orthorhombic, monoclinic, and triclinic space groups, which reflect the structural diversity of these molecules (Kliegel et al., 1991).
Applications De Recherche Scientifique
Synthesis and Material Science
A variety of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, similar in structure to the compound , have been synthesized and are being explored for multiple applications. These derivatives have shown promise in the synthesis of boron-capped polyenes, which are considered potential intermediates for creating new materials for LCD technology. Additionally, their biological efficacy is being examined for potential therapeutic applications for neurodegenerative diseases (Das et al., 2015).
Catalysis and Chemical Reactions
The compound also plays a crucial role in catalysis. One of the derivatives, 4,4,5,5-tetraphenyl-1,3,2-dioxaborolane, has been utilized in catalytic hydroboration of alkenes, producing stable organoboronate esters. These reactions are fundamental in synthetic organic chemistry and are pivotal for creating complex molecules (Fritschi et al., 2008).
Structural Studies
Structural studies have been conducted on various derivatives to understand their molecular structure and potential applications. For instance, the structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was elucidated through crystallography, providing insights into the molecular arrangement and potential reactivity of such compounds (Coombs et al., 2006).
Fluorescence and Sensing Applications
Derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been designed for specific sensing applications. For instance, a derivative was synthesized for the detection of H2O2 in living cells, highlighting the potential of these compounds in biomedical applications and as functional materials for various sensing technologies (Nie et al., 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[4-(2-methoxyethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO6/c1-14(2)15(3,4)23-16(22-14)11-6-7-13(21-9-8-20-5)12(10-11)17(18)19/h6-7,10H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSADQZJYCTBNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCCOC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2491625.png)
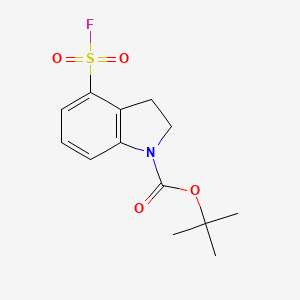
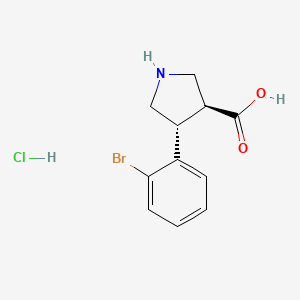
![6-Tert-butyl-2-[1-(1,5-dimethylpyrazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2491630.png)
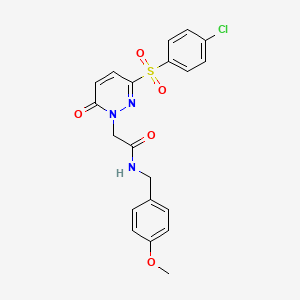
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide](/img/structure/B2491632.png)
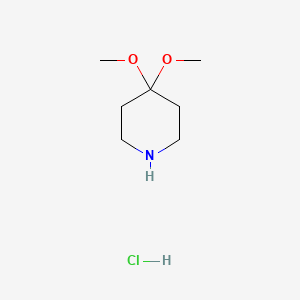
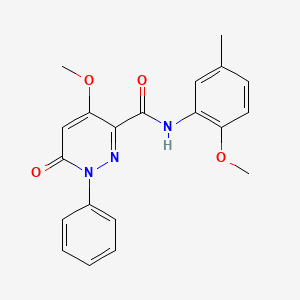
![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B2491640.png)
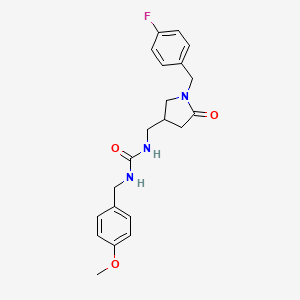
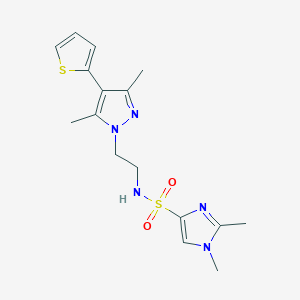
![2-((3,4-dichlorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2491644.png)
![N'-cyclopropyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2491645.png)
